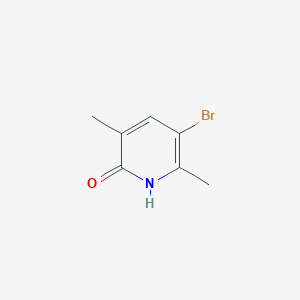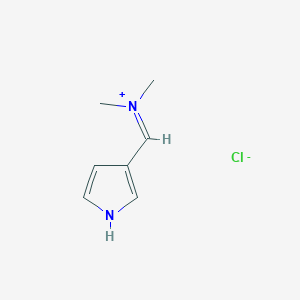
N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride
描述
N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrrole ring substituted with a dimethylammonium group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with dimethylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the ammonium chloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
化学反应分析
Types of Reactions: N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
科学研究应用
N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives: These compounds share a similar pyrrole core structure and exhibit biological activities such as α-glucosidase inhibition.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides: These derivatives also contain a pyrrole ring and have been studied for their antibacterial and antitubercular properties.
Uniqueness: N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride is unique due to its specific substitution pattern and the presence of the dimethylammonium group. This structural feature may confer distinct chemical and biological properties compared to other pyrrole derivatives.
属性
分子式 |
C7H11ClN2 |
|---|---|
分子量 |
158.63 g/mol |
IUPAC 名称 |
dimethyl(1H-pyrrol-3-ylmethylidene)azanium;chloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-9(2)6-7-3-4-8-5-7;/h3-6H,1-2H3;1H |
InChI 键 |
GEWIRBCVQBHSTL-UHFFFAOYSA-N |
规范 SMILES |
C[N+](=CC1=CNC=C1)C.[Cl-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Thieno[2,3-c]pyridin-2-ylboronic acid](/img/structure/B8772690.png)
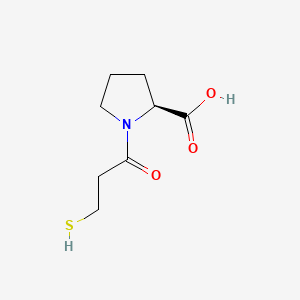
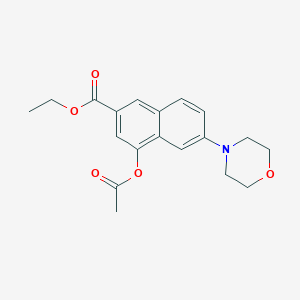
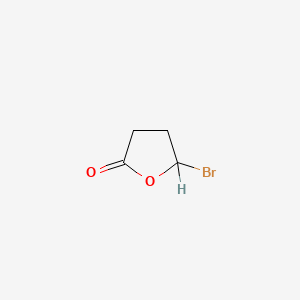


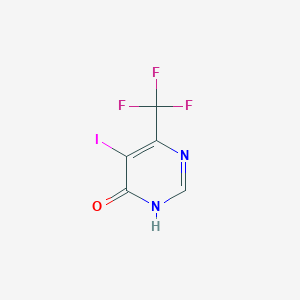
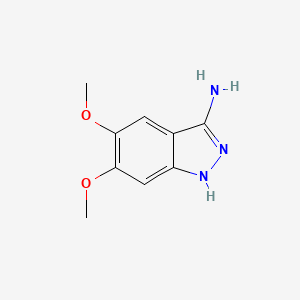
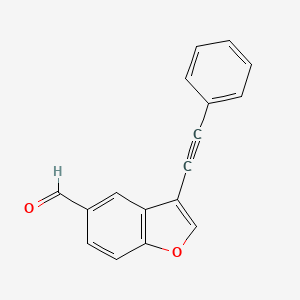

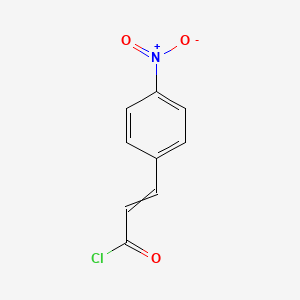
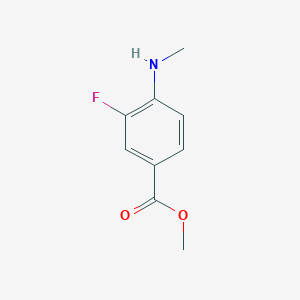
![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-2-methyl-](/img/structure/B8772784.png)
